ethyl 4-{4-[(6-chloro-1,3-benzothiazol-2-yl)[2-(dimethylamino)ethyl]carbamoyl]benzenesulfonyl}piperazine-1-carboxylate hydrochloride
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Description
This compound is a derivative of benzothiazole, which is an important class of five-membered heterocyclic compounds . It contains a thiazole ring, which is known to exhibit various biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring can greatly affect the biological outcomes .
Molecular Structure Analysis
The molecular formula of this compound is C21H21ClN4O5S2 . It has an average mass of 508.998 Da and a monoisotopic mass of 508.064178 Da .Chemical Reactions Analysis
Benzothiazole derivatives have been evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities by known experimental models . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .Mechanism of Action
Future Directions
Benzothiazole derivatives continue to be a focus of research due to their wide range of biological activities . Future research may focus on the design and structure-activity relationship of bioactive molecules . Additionally, the development of new synthetic methods for these compounds could also be a potential area of future research .
Properties
IUPAC Name |
ethyl 4-[4-[(6-chloro-1,3-benzothiazol-2-yl)-[2-(dimethylamino)ethyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30ClN5O5S2.ClH/c1-4-36-25(33)29-12-14-30(15-13-29)38(34,35)20-8-5-18(6-9-20)23(32)31(16-11-28(2)3)24-27-21-10-7-19(26)17-22(21)37-24;/h5-10,17H,4,11-16H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPFCWCKAWWSPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCN(C)C)C3=NC4=C(S3)C=C(C=C4)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31Cl2N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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